N-(3,4-DICHLOROPHENYL)-2-{[2-(4-PROPYLPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DICHLOROPHENYL)-2-{[2-(4-PROPYLPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, a dichlorophenyl group, and a hydrazinecarboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-{[2-(4-PROPYLPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Propylphenyl Group: The 4-propylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with a nucleophile.
Formation of the Hydrazinecarboxamide Moiety: This step involves the reaction of the intermediate compound with hydrazine and a carbonyl source, such as phosgene or carbonyldiimidazole, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Amino or thiol-substituted dichlorophenyl derivatives.
Properties
Molecular Formula |
C26H22Cl2N4O2 |
---|---|
Molecular Weight |
493.4g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[2-(4-propylphenyl)quinoline-4-carbonyl]amino]urea |
InChI |
InChI=1S/C26H22Cl2N4O2/c1-2-5-16-8-10-17(11-9-16)24-15-20(19-6-3-4-7-23(19)30-24)25(33)31-32-26(34)29-18-12-13-21(27)22(28)14-18/h3-4,6-15H,2,5H2,1H3,(H,31,33)(H2,29,32,34) |
InChI Key |
VLAZWCBPDNWPNG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.